3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid

Lipophilicity Drug Design ADME

Researchers requiring a significant lipophilicity boost (XLogP3=4.4) for membrane permeability optimization often face limited options with simpler trifluoromethoxy analogs (XLogP3=3.3-3.8). This compound uniquely combines a carboxylic acid handle, an aryl bromide for cross-coupling, and a 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy side chain delivering 6 fluorine atoms for maximal hydrophobic character. - Dual orthogonal reactivity enables two-point diversification via amide coupling/esterification (COOH) and Suzuki/Negishi/Buchwald-Hartwig (Br) in a single step. - Computed XLogP3 of 4.4 provides measurable advantage over in-class analogs for driving passive cellular uptake and tuning dielectric anisotropy in liquid crystals. - ≥98% purity ensures reliable SAR data; available in research-scale quantities with global shipping.

Molecular Formula C10H5BrF6O4
Molecular Weight 383.04 g/mol
Cat. No. B12851342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid
Molecular FormulaC10H5BrF6O4
Molecular Weight383.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)Br)OC(C(OC(F)(F)F)F)(F)F
InChIInChI=1S/C10H5BrF6O4/c11-5-3-4(7(18)19)1-2-6(5)20-9(13,14)8(12)21-10(15,16)17/h1-3,8H,(H,18,19)
InChIKeyVHYDUBKCYZPDSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

High-Lipophilicity Fluorous Benzoic Acid Building Block


3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid (CAS 1980045-31-5) is a highly fluorinated aromatic building block belonging to the benzoic acid derivative class [1]. Its structure uniquely combines a carboxylic acid handle, an aryl bromide for cross-coupling, and a complex 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy side chain that imparts extreme lipophilicity [1]. With a molecular weight of 383.04 g/mol and a calculated XLogP3 of 4.4, this compound is designed for incorporation into molecules where high fluorine content and substantial steric bulk at the para-position are critical for modulating pharmacokinetic or material properties [1].

Why Generic Substitution Fails for This Building Block


Simple substitution with common in-class analogs like 3-bromo-4-(trifluoromethoxy)benzoic acid or 4-(trifluoromethoxy)benzoic acid is not scientifically viable due to profound differences in key physicochemical properties that dictate reactivity, downstream molecular properties, and product performance profiles. The unique 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy group on the target compound delivers a calculated XLogP3 of 4.4, which is substantially higher than its non-brominated analog (XLogP3=3.8) or its shorter-chain trifluoromethoxy cousin (XLogP3=3.3) [1][2][3]. This differentiation in lipophilicity is coupled with a significantly higher molecular weight and greater conformational flexibility from additional rotatable bonds, which directly impacts target binding, solubility, and metabolic stability in ways that simpler analogs cannot replicate [1].

Quantitative Differentiation Guide for Sourcing


Enhanced Lipophilicity vs. Shorter-Chain Analogs

The target compound exhibits a calculated XLogP3 of 4.4, a critical determinant of membrane permeability and metabolic stability. This represents a +0.6 log unit increase over its non-brominated direct analog, 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid (XLogP3=3.8) [1][2], and a +1.1 log unit increase over 3-bromo-4-(trifluoromethoxy)benzoic acid (XLogP3=3.3) [3], which lacks the extended fluoroalkoxy chain.

Lipophilicity Drug Design ADME

Unique Dual Handles for Orthogonal Elaboration

The target compound uniquely presents both a carboxylic acid and an aryl bromide in the same building block, enabling sequential, orthogonal functionalization. The non-brominated analog, 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid (CAS 1845695-98-8), lacks the bromide handle entirely, restricting its utility to carboxylic acid derivatization only [1][2]. The bromine atom at the 3-position is specifically architected for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), a synthetic step not possible with the bromine-free comparator.

Cross-Coupling Medicinal Chemistry Parallel Synthesis

Increased Conformational Flexibility vs. Short-Chain Analogs

With a molecular weight of 383.04 g/mol and 5 rotatable bonds, the target compound is significantly larger and more flexible than 3-bromo-4-(2,2,2-trifluoroethoxy)benzoic acid (MW=299.04 g/mol, 3 rotatable bonds) [1][2]. This represents an 84 Da molecular weight increase and a gain of 2 rotatable bonds, which provides greater conformational space for optimizing interactions with biological targets or tuning material properties.

Conformational Analysis Molecular Recognition Physicochemical Property Optimization

Validated Application Scenarios


Lead Optimization for Oral Drug Candidates

When a drug discovery program requires a significant boost in lipophilicity (target XLogP >4) to improve membrane permeability and oral absorption, this compound serves as a strategic building block. Its XLogP3 of 4.4, compared to 3.3-3.8 for simpler analogs, provides a measurable advantage in driving passive cellular uptake [1][2]. The bromine handle further allows for late-stage diversification to explore structure-activity relationships (SAR) around the 3-position of the core phenyl ring [1].

Fluorinated Liquid Crystal and Advanced Material Synthesis

In materials science, the high fluorine content (6 fluorine atoms) and the extended fluoroalkoxy chain contribute to a low polarizability and high molar volume, which are desirable properties for tuning the dielectric anisotropy of liquid crystals [1]. The compound's high computed lipophilicity (XLogP3=4.4) and heavy atom count (21) suggest it can serve as a mesogenic core precursor where fluorous phase separation is a key design parameter [1].

Parallel Library Synthesis Diversification Hub

The orthogonal reactivity of the carboxylic acid (for amide coupling/esterification) and the aryl bromide (for Suzuki, Negishi, or Buchwald-Hartwig cross-couplings) makes this compound a cornerstone building block for generating diverse chemical libraries. Unlike its non-brominated counterpart (CAS 1845695-98-8), which can only be modified at the carboxyl terminus, this compound allows two independent points of diversity, exponentially increasing the size of accessible compound arrays from a single synthesis step [1][2].

Agrochemical Discovery for Metabolic Stability

In agrochemical research, the introduction of the trifluoromethoxy group and its 1,1,2-trifluoro homologated linker is a recognized strategy to block metabolic hydroxylation sites on the phenyl ring. This compound's extended fluoroalkoxy motif, combined with the heavy bromine atom, can also provide favorable soil mobility and environmental persistence profiles (higher logP) compared to simpler trifluoroethoxy analogs [1][3].

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